2-(5-tert-ブチル-1H-1,2,3,4-テトラゾール-1-イル)プロパン酸

説明

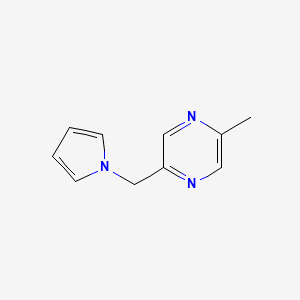

“2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C8H14N4O2 . It is also known as "1H-Tetrazole-1-acetic acid, 5-(1,1-dimethylethyl)-α-methyl-" .

Synthesis Analysis

The synthesis of 1H-1,2,3,4-tetrazole compounds, which includes “2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid”, can be achieved from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 .Molecular Structure Analysis

The molecular structure of “2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid” is characterized by its molecular formula C8H14N4O2 . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

The compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates .科学的研究の応用

クリックケミストリーリガンドによる生体共役

2-(5-tert-ブチル-1H-1,2,3,4-テトラゾール-1-イル)プロパン酸: は、銅(I)触媒によるアジド-アルキン環状付加反応(CuAAC)のための水溶性リガンドとして使用されます。 この反応は生体共役化学において重要であり、水性環境における生体分子の結合を、細胞への毒性を最小限に抑えながら促進します 。この化合物の生体適合性と迅速な反応速度は、ケミカルバイオロジー実験に最適な選択となっています。

反応速度の加速

この化合物は、CuAAC反応の速度を大幅に加速する次世代リガンドとして機能します 。反応を高速化できる能力は、複雑な分子の効率的な合成に役立ち、これは医薬品研究開発において重要です。

細胞毒性の低減

反応を加速させる役割に加えて、2-(5-tert-ブチル-1H-1,2,3,4-テトラゾール-1-イル)プロパン酸は、CuAACプロセス中に発生する可能性のある細胞毒性効果を軽減する役割も果たします 。この特性は、化学反応が生きている細胞を伴う場合や、生体内で実施される場合に特に重要です。

生物活性化合物の合成

この化合物は、生物活性天然物の合成のための潜在的な前駆体です。 治療特性を持つ天然物質に見られる複雑な構造を作成するために使用できます .

有機合成中間体

これは、特に医薬品開発やその他の化学的用途に必要な特定の構成を持つ分子の構築における、有機合成の中間体として機能します .

生体直交化学の強化

この化合物は、生体直交化学の進歩に貢献し、天然の生物学的プロセスを妨げることなく、生物学的分子を標識および可視化するために使用されます .

作用機序

Target of Action

It’s known that tetrazole derivatives often interact with various biological targets .

Mode of Action

It’s known that tetrazole derivatives can form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Tetrazole derivatives are known to interact with various biochemical pathways .

Pharmacokinetics

It’s known that tetrazolic acids can form β-glucuronides, suggesting that they may undergo metabolism via glucuronidation .

Result of Action

It’s known that tetrazole derivatives can have various biological activities .

Action Environment

It’s known that the biological activity of similar compounds can be influenced by various factors .

生化学分析

Biochemical Properties

2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The compound’s interactions with biomolecules are primarily driven by its tetrazole ring, which can form hydrogen bonds and other non-covalent interactions with active sites of enzymes .

Cellular Effects

The effects of 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate signaling pathways by interacting with key proteins involved in signal transduction, leading to altered gene expression patterns. Additionally, it can affect cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. The tetrazole ring can bind to enzyme active sites, either inhibiting or activating their function. This binding can lead to changes in enzyme activity, which in turn affects downstream biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially altering metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can lead to changes in the overall metabolic state of cells, influencing their function and behavior .

Transport and Distribution

Within cells and tissues, 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The distribution of the compound can affect its activity and function, as it may be more or less effective depending on its concentration in specific areas .

Subcellular Localization

The subcellular localization of 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound can impact its activity, as it may interact with different biomolecules depending on its subcellular location .

特性

IUPAC Name |

2-(5-tert-butyltetrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-5(6(13)14)12-7(8(2,3)4)9-10-11-12/h5H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCRNNCUHGCOQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=NN=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400942.png)